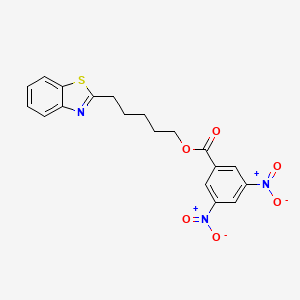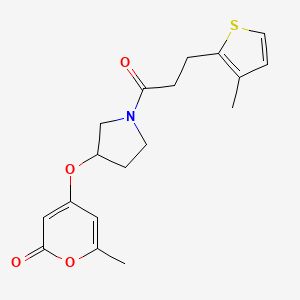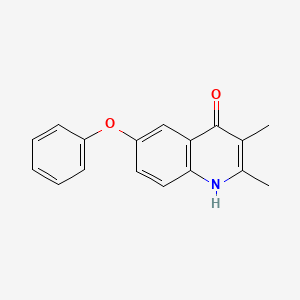
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, also known as EBDB, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. EBDB has gained popularity in recent years due to its potent psychoactive effects and its ability to produce euphoria, relaxation, and sedation. In
作用机制
The exact mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is not fully understood. However, it is believed to work by enhancing the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, this compound produces a calming effect on the brain, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Animal studies have shown that this compound increases the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. In addition, this compound has been shown to decrease the levels of glutamate in the brain, which is responsible for excitatory signaling. This could explain the anticonvulsant properties of this compound.
实验室实验的优点和局限性
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has several advantages for lab experiments. It is a potent psychoactive substance that produces consistent effects, making it a valuable tool for studying the central nervous system. However, this compound also has limitations for lab experiments. It is a relatively new substance, and its long-term effects are not fully understood. In addition, there is a lack of research on the potential side effects of this compound, which could limit its use in lab experiments.
未来方向
There are several future directions for research on 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one. One area of research could focus on its potential as a treatment for anxiety and insomnia. Another area of research could focus on its anticonvulsant properties and its potential as a treatment for epilepsy. In addition, future research could focus on the long-term effects of this compound and its potential for abuse and addiction. Overall, this compound is a promising substance for scientific research, and further studies are needed to fully understand its potential.
合成方法
The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a complex process that involves multiple steps. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to produce 2-ethylthio-1,3-benzodioxole. The second step involves the reaction of the benzodioxole with 1-bromo-3-chloropropane to produce 1-(2-ethylthio-1,3-benzodioxol-5-yl)propan-1-one. The final step involves the reaction of the propanone with ethyl mercaptan to produce this compound.
科学研究应用
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. Animal studies have shown that this compound has potent anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia. In addition, this compound has been shown to have anticonvulsant properties, which could make it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTOBSBSIXYXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)

![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)



![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)